molecular formula C5H3Cl2FN2 B2771445 3-Chloro-6-[chloro(fluoro)methyl]pyridazine CAS No. 2375261-24-6

3-Chloro-6-[chloro(fluoro)methyl]pyridazine

Cat. No.: B2771445
CAS No.: 2375261-24-6
M. Wt: 180.99
InChI Key: XUBZPRYAVONMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-[chloro(fluoro)methyl]pyridazine is a useful research compound. Its molecular formula is C5H3Cl2FN2 and its molecular weight is 180.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-[chloro(fluoro)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBZPRYAVONMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Reagents for Functionalizing the Chlorofluoromethyl Group in Pyridazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Chlorofluoromethyl-Pyridazine Moiety

The pyridazine scaffold is a privileged structural motif in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antihypertensive and psychotropic agents.[1] The incorporation of fluorine-containing substituents is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. The chlorofluoromethyl (CHFCl) group, in particular, serves as a versatile synthetic handle—a latent monofluoromethyl or a precursor to more complex fluorinated structures.

However, the selective functionalization of the CHFCl group on a pyridazine ring presents a unique chemical challenge. The task requires reagents and conditions that can activate the C-Cl bond for substitution or coupling without affecting the often-sensitive pyridazine core or the robust C-F bond. This guide provides a detailed exploration of three core strategies for achieving this transformation: nucleophilic displacement, palladium-catalyzed cross-coupling, and photoredox-mediated radical functionalization. Each section explains the underlying chemical principles and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Section 1: Nucleophilic Displacement of Chloride (SN2 Pathway)

The most direct approach to functionalizing the chlorofluoromethyl group is through a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The carbon atom of the CHFCl group is rendered sufficiently electrophilic by the inductive effects of both the adjacent fluorine and chlorine atoms, as well as the electron-withdrawing pyridazine ring. This activation facilitates the displacement of the chloride leaving group by a variety of nucleophiles.[4][5]

This pathway is particularly effective for introducing heteroatom linkages (C-O, C-N, C-S), which are prevalent in pharmacologically active molecules. The choice of base and solvent is critical to deprotonate the nucleophile without promoting undesirable side reactions.

Experimental Workflow for Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nuc_H Nucleophile (R-OH, R₂NH, R-SH) Generate_Nuc Generate Nucleophile in situ Nuc_H->Generate_Nuc 1.0-1.2 eq Base Base (NaH, K₂CO₃, Cs₂CO₃) Base->Generate_Nuc 1.1-1.5 eq Solvent_Prep Anhydrous Solvent (DMF, THF, Acetonitrile) Solvent_Prep->Generate_Nuc Reaction_Vessel Stir at RT to 60°C (2-12 h) Generate_Nuc->Reaction_Vessel Add Substrate Solution Substrate Pyridazine-CHFCl (1.0 eq) Substrate->Reaction_Vessel Quench Quench with H₂O or sat. NH₄Cl Reaction_Vessel->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Functionalized Product (Pyridazine-CHFNuc) Purify->Product caption General workflow for SN2 functionalization.

Caption: General workflow for SN2 functionalization.

Protocol 1.1: O-Alkylation with a Phenolic Nucleophile

This protocol describes the formation of an aryl fluoromethyl ether linkage.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 0.5 M). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully in portions at 0°C.

  • Nucleophile Formation: Slowly add a solution of the desired phenol (1.1 eq) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substitution Reaction: Add a solution of the chlorofluoromethyl-pyridazine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat to 50°C.

  • Work-up: Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 1.2: N-Alkylation with a Secondary Amine

This protocol details the formation of a tertiary amine linkage.

  • Reagent Preparation: In a sealed tube, dissolve the chlorofluoromethyl-pyridazine (1.0 eq) and the desired secondary amine (e.g., morpholine, 1.5 eq) in acetonitrile (0.4 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

  • Substitution Reaction: Seal the tube and heat the reaction mixture to 60°C.

  • Reaction Monitoring: Stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue directly by silica gel column chromatography (using an appropriate eluent system, e.g., hexane/ethyl acetate with 1% triethylamine) to afford the target amine.

Reaction Type Nucleophile Base Solvent Temp (°C) Typical Yield
O-Alkylation Phenols, AlcoholsNaH, K₂CO₃DMF, THF25 - 5065 - 85%
N-Alkylation Secondary AminesK₂CO₃, Cs₂CO₃Acetonitrile6070 - 90%
S-Alkylation ThiolsK₂CO₃DMF2580 - 95%
Yields are estimates based on analogous systems and may vary based on substrate.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for forming C-C and C-N bonds, transformations that are challenging via classical methods.[1] The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pillars of modern synthesis, and their principles can be adapted for the functionalization of the chlorofluoromethyl group.[6][7] Success hinges on selecting a palladium catalyst and ligand system capable of facilitating oxidative addition into the relatively inert C(sp³)-Cl bond.[8][9] Bulky, electron-rich phosphine ligands are often required to promote this key step and subsequent reductive elimination.[8]

Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->Transmetal PdII_Nuc R-Pd(II)(Nuc)L₂ Transmetal->PdII_Nuc RedElim Reductive Elimination PdII_Nuc->RedElim RedElim->Pd0 Product R-Nuc RedElim->Product Substrate R-Cl Substrate->OxAdd Nuc_Source [Nuc]-M Nuc_Source->Transmetal caption Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 2.1: Suzuki-Miyaura C-C Coupling

This protocol describes the coupling of the chlorofluoromethyl-pyridazine with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the chlorofluoromethyl-pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst, Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand, RuPhos (5 mol%).

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water (0.2 M).

  • Reaction Execution: Seal the tube and heat the mixture to 100°C for 12-18 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to obtain the coupled product.[8]

Protocol 2.2: Buchwald-Hartwig C-N Amination

This protocol outlines the coupling with an aniline derivative.[10][11]

  • Reaction Setup: To an oven-dried microwave vial, add the chlorofluoromethyl-pyridazine (1.0 eq) and the desired aniline or other amine (1.2 eq).

  • Catalyst and Base Addition: Add the palladium precatalyst BrettPhos Pd G3 (2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.3 M).

  • Reaction Execution: Seal the vial and heat in a preheated oil bath or microwave reactor to 110°C for 16-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite. Concentrate the filtrate and purify via silica gel chromatography to isolate the aminated product.

Coupling Type Coupling Partner Catalyst / Ligand Base Solvent
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ / RuPhosCs₂CO₃Toluene/H₂O
Buchwald-Hartwig Primary/Secondary AmineBrettPhos Pd G3NaOtBu, K₃PO₄Toluene, t-BuOH
Selection of catalyst, ligand, and base is critical and may require screening for optimal results.

Section 3: Photoredox-Mediated Radical Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under exceptionally mild conditions.[12][13][14] This approach avoids the high temperatures and strong bases often required in traditional cross-coupling. The mechanism typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the substrate or another species to generate a radical intermediate.[15]

For chlorofluoromethyl-pyridazines, a photocatalyst can facilitate the cleavage of the C-Cl bond to form a pyridazinyl-fluoromethyl radical. This highly reactive intermediate can then be trapped by a radical acceptor, such as an electron-deficient alkene, in a conjugate addition (Giese) reaction.[16]

Photoredox Catalytic Cycle for Radical Generation

G PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_red Reduced PC (e.g., Ru(bpy)₃⁺) PC_star->PC_red SET Substrate R-Cl (Pyridazine-CHFCl) PC_star->Substrate e⁻ transfer PC_red->PC SET Alkene Alkene Acceptor PC_red->Alkene e⁻ transfer + H⁺ source Radical R• (Pyridazine-CHF•) Substrate->Radical C-Cl Cleavage Radical->Alkene Radical Addition Product Product (R-Alkene) Alkene->Product caption Simplified cycle for photoredox-mediated radical generation and coupling.

Caption: Simplified cycle for photoredox-mediated radical generation and coupling.

Protocol 3.1: Radical Conjugate Addition to an Activated Alkene
  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the chlorofluoromethyl-pyridazine (1.0 eq), the activated alkene (e.g., methyl acrylate, 2.0 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%).

  • Solvent and Additive: Add degassed dimethyl sulfoxide (DMSO, 0.1 M). If needed, a sacrificial electron donor (e.g., Hantzsch ester, 1.5 eq) can be included.

  • Reaction Execution: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMSO.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by silica gel chromatography to afford the functionalized product.

This method represents a frontier in chemical synthesis, offering a green and efficient alternative for constructing complex molecules under benign conditions.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Wang, Q., & Li, H. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(11), 2467-2475.

  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9729-9753.

  • Liu, Z., & Liu, S. Y. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters, 16(21), 5784-5787.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples.

  • Powers, I., & Miller, S. J. (2020). Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp³)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal-Organic Framework. Journal of the American Chemical Society, 142(4), 2136-2144.

  • Rono, L. J., & Weix, D. J. (2021). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ACS Catalysis, 11, 1353-1358.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. BenchChem.

  • Ismalaj, E., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry, 13(23), 6475-6479.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.

  • Life Chemicals. (2019). Take a Closer Look at Our Original Functionalized Pyridazines!.

  • Joucla, L., & Czaplicki, G. (2013). Recent advances in transition metal-catalyzed Csp²-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2364-2390.

  • Zhang, C., et al. (2016). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 7(1), 584-589.

  • Khan, M. S., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of Saudi Chemical Society, 19(4), 438-442.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

  • Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in C–H Functionalization Reactions. Chemical Reviews, 116(17), 10075-10166.

  • Cernak, T., et al. (2016). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions, 1-456.

  • Zuo, Z., & MacMillan, D. W. C. (2014). Photoredox Catalysis in Organic Chemistry. Journal of the American Chemical Society, 136(18), 5257-5265. [Available at: https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-JACS-Perspective-2014.pdf]([Link] Macmillan-Group-JACS-Perspective-2014.pdf)

  • A-Level Chemistry. (n.d.). Nucleophilic Substitution.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363.

  • Wikipedia. (2023). Nucleophilic substitution.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Chloromethyl)-2-methyl-1,1'-biphenyl Derivatives. BenchChem.

  • Corcoran, P., et al. (2017). Synthesis of Furo[2,3-c]pyridazines via Tandem Transition-Metal Catalysis. The Journal of Organic Chemistry, 82(23), 12740-12745.

  • Candish, L., et al. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Nature Communications, 12(1), 5323.

  • Li, W., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. Organic & Biomolecular Chemistry, 13(2), 539-548.

  • Le, C., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(18), 7338-7342.

  • Dandela, R., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. European Journal of Organic Chemistry, 26(42), e202300806.

Sources

Application Notes and Protocols for the Introduction of Chiral Centers in Halogenated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Halogenated Pyridazines in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, contribute to favorable interactions with biological targets.[2] The introduction of halogens to the pyridazine ring can further enhance pharmacological properties by modulating lipophilicity, metabolic stability, and binding affinity.[2] When combined with chirality, a critical determinant of drug efficacy and safety, chiral halogenated pyridazines represent a class of molecules with immense potential for the development of novel therapeutics.

The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with chiral biological macromolecules such as enzymes and receptors. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic activity while the other could be inactive or even toxic. This underscores the critical importance of developing robust and efficient synthetic methods to access enantiomerically pure chiral halogenated pyridazines.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging procedures for introducing chiral centers into halogenated pyridazine frameworks. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the practical implementation of these methodologies in the laboratory. The strategies discussed herein are broadly categorized into three main approaches: the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

I. Diastereoselective Synthesis via Chiral Auxiliaries: A Robust and Predictable Approach

The use of chiral auxiliaries is a classical and highly effective strategy for asymmetric synthesis.[3] This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved and ideally recycled.[3]

A. Chiral Auxiliary-Controlled Diastereoselective Radical Cyclization for the Synthesis of Halogenated Cyclopenta-pyridazinones

A powerful demonstration of this strategy is the diastereoselective synthesis of cis-fused cyclopenta-pyridazinones from halogenated pyridazinone precursors, utilizing (1R,2R)-(-)-pseudoephedrine as a chiral auxiliary.[1] This approach offers a direct and highly diastereoselective method to construct a new quaternary stereocenter.[1]

Causality of Stereochemical Control: The rigidity of the pyridazinone scaffold, coupled with the steric influence of the pseudoephedrine auxiliary, creates a highly organized transition state during the 5-exo radical cyclization. This conformational constraint effectively shields one face of the molecule, directing the intramolecular radical addition to occur from the less hindered face, thus ensuring the formation of the cis-fused bicycle as the sole diastereomer.[1]

Experimental Workflow:

G cluster_0 Synthesis of Chiral Halogenated Pyridazinone Precursor cluster_1 Diastereoselective Radical Cyclization Start 4-Pentenoic Acid AmideCoupling Amide Coupling with (1R,2R)-(-)-Pseudoephedrine Start->AmideCoupling Alkylation Myers' Diastereoselective Alkylation with 1-Chloro-3-iodopropane AmideCoupling->Alkylation AuxiliaryRemoval Auxiliary Removal (n-BuLi) Alkylation->AuxiliaryRemoval Ketone Chiral Ketone AuxiliaryRemoval->Ketone OlefinCleavage Olefin Cleavage (NaIO4, cat. KMnO4) Ketone->OlefinCleavage KetoAcid γ-Keto Acid OlefinCleavage->KetoAcid Condensation Condensation with Hydrazine KetoAcid->Condensation Pyridazinone Chiral Halogenated Pyridazinone Condensation->Pyridazinone Finkelstein Finkelstein Reaction (NaI, Acetone) Pyridazinone->Finkelstein Iodide Iodinated Pyridazinone Finkelstein->Iodide RadicalCyclization 5-exo Radical Cyclization (HSnBu3, ACN, Toluene, reflux) Iodide->RadicalCyclization Product cis-Fused Cyclopenta-pyridazinone RadicalCyclization->Product

Caption: Workflow for chiral auxiliary-controlled synthesis.

Protocol 1: Diastereoselective Radical Cyclization of a Halogenated Pyridazinone [1]

Materials:

  • Chiral chloro-pyridazinone precursor (synthesized from 4-pentenoic acid and pseudoephedrine)

  • Sodium iodide (NaI)

  • Acetone

  • Tributyltin hydride (HSnBu₃)

  • Azo-bis-cyclohexylnitrile (ACN)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Finkelstein Reaction:

    • Dissolve the chiral chloro-pyridazinone (1.0 equiv) in acetone.

    • Add sodium iodide (5.0 equiv) and stir the mixture at reflux for 12 hours.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude iodinated pyridazinone, which is used in the next step without further purification.

  • Radical Cyclization:

    • Under an inert atmosphere, dissolve the crude iodinated pyridazinone (1.0 equiv) in anhydrous toluene.

    • Add tributyltin hydride (1.5 equiv) and ACN (0.2 equiv).

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure cis-fused cyclopenta-pyridazinone.

Expected Outcome: This protocol typically affords the desired cis-fused product in good yield (around 85%) and with high diastereoselectivity, where the cis-fused bicycle is the only detectable diastereomer.[1]

Step Key Reagents Typical Yield Diastereoselectivity
Finkelstein ReactionNaI, AcetoneQuantitative (crude)N/A
Radical CyclizationHSnBu₃, ACN, Toluene~85%>98% de (cis-fused)
Table 1: Summary of the Diastereoselective Radical Cyclization Protocol.

II. Asymmetric Catalysis: The Atom-Economical Approach

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

A. Copper-Catalyzed Asymmetric 1,4-Dearomatization of Pyridazines

A groundbreaking method for the direct introduction of a chiral center into the pyridazine ring is the copper-catalyzed asymmetric 1,4-dearomatization.[4] This reaction utilizes a chiral copper hydride (CuH) complex to achieve a C-C bond-forming dearomatization of the pyridazine heterocycle.[4]

Mechanistic Rationale: The reaction is believed to proceed through the formation of a chiral (phosphine)CuH catalyst. This species then undergoes a dearomative hydrocupration of the pyridazine ring, followed by the addition of an in-situ generated organocopper nucleophile. The chirality of the phosphine ligand on the copper center dictates the facial selectivity of the nucleophilic attack, leading to the formation of a highly enantioenriched dihydropyridazine product.[4]

G Pyridazine Halogenated Pyridazine Catalyst Chiral (Ph-BPE)CuH Catalyst Pyridazine->Catalyst Styrene Styrene Derivative Styrene->Catalyst Silane Silane (Hydride Source) Silane->Catalyst DHP Enantioenriched Dihydropyridazine Catalyst->DHP Dearomatization Rearomatization Oxidative Rearomatization (O2) DHP->Rearomatization FinalProduct Chiral Functionalized Halogenated Pyridazine Rearomatization->FinalProduct

Caption: Asymmetric dearomatization of pyridazines.

Protocol 2: Copper-Catalyzed Asymmetric Dearomatization of a Halogenated Pyridazine (General Procedure) [4]

Materials:

  • Halogenated pyridazine (e.g., 3-chloropyridazine)

  • Styrene derivative

  • Dimethoxymethylsilane (DMOMS)

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for air- and moisture-sensitive reactions

  • Inert atmosphere setup (e.g., argon glovebox)

Procedure:

  • Catalyst Pre-formation (in a glovebox):

    • To a vial, add Cu(OAc)₂ (4.0 mol%) and the chiral phosphine ligand (4.4 mol%).

    • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Asymmetric Dearomatization:

    • In a separate vial, dissolve the halogenated pyridazine (1.0 equiv) and the styrene derivative (2.0 equiv) in anhydrous THF.

    • Add the pre-formed catalyst solution to the substrate mixture.

    • Add dimethoxymethylsilane (DMOMS) (2.0 equiv) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Rearomatization:

    • Upon completion of the dearomatization, quench the reaction by opening it to the air and bubbling oxygen through the solution for 1-2 hours to effect rearomatization.

    • Dilute the mixture with diethyl ether and filter through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched functionalized halogenated pyridazine.

Expected Outcome: This protocol can provide chiral functionalized pyridazines with excellent enantioselectivity (often >90% ee). The yields are generally good, though optimization may be required for specific halogenated pyridazine substrates.[4]

Substrate Chiral Ligand Typical Yield Enantiomeric Excess (ee)
Pyridazine(R,R)-Ph-BPEGood>90%
3-Chloropyridazine(R,R)-Ph-BPEModerate to GoodExpected to be high
Table 2: Representative Results for Asymmetric Dearomatization.

III. Biocatalysis: The Green Chemistry Frontier

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis. Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild, environmentally benign conditions.[5] While specific examples of enzymatic reactions for introducing chirality into halogenated pyridazines are still emerging, the principles of biocatalysis hold great promise for this class of compounds.

A. Potential Biocatalytic Approaches
  • Enzymatic Desymmetrization: A prochiral di-substituted halogenated pyridazine could be selectively functionalized by an enzyme, such as a lipase or a hydrolase, to yield a chiral product.[6] For example, a di-ester substituted pyridazine could undergo enantioselective hydrolysis of one of the ester groups.

  • Asymmetric Reduction: A halogenated pyridazinone with a prochiral ketone could be a substrate for a ketoreductase (KRED) enzyme, which would stereoselectively reduce the carbonyl to a chiral alcohol.

  • Enantioselective Halogenation: Flavin-dependent halogenases are known to catalyze the site-selective halogenation of aromatic compounds.[7] While not yet demonstrated on pyridazines, engineered halogenases could potentially be used for the enantioselective halogenation of a pre-functionalized pyridazine, creating a chiral center adjacent to the newly introduced halogen.

Future Outlook: The development of bespoke enzymes through directed evolution and protein engineering will undoubtedly expand the biocatalytic toolbox for the synthesis of complex chiral molecules like halogenated pyridazines. Researchers in this area are encouraged to explore enzyme libraries for activity on pyridazine scaffolds.

IV. Summary and Future Perspectives

The introduction of chiral centers into halogenated pyridazines is a key enabling technology for the discovery and development of novel pharmaceuticals. This guide has outlined three principal strategies to achieve this synthetic challenge: the use of chiral auxiliaries, asymmetric catalysis, and the emerging field of biocatalysis.

The diastereoselective radical cyclization controlled by a pseudoephedrine auxiliary provides a reliable and highly selective method for constructing complex chiral frameworks. Asymmetric copper-catalyzed dearomatization represents a more modern and atom-economical approach for the direct enantioselective functionalization of the pyridazine core. While biocatalysis is a less developed area for this specific substrate class, its potential for unparalleled selectivity and green credentials makes it a highly attractive avenue for future research.

As the demand for enantiomerically pure drug candidates continues to grow, the development of new and improved methods for the asymmetric synthesis of halogenated pyridazines will remain a vibrant and important area of chemical research. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle these synthetic challenges and unlock the full potential of this important class of molecules.

References

  • Wikipedia. (2024). Chiral auxiliary. [Link]

  • (Reference for a general review on asymmetric catalysis, if available in search results)
  • Keck, G. E., & Heumann, S. A. (2008). Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization. PMC. [Link]

  • Gribble, M. W., Guo, S., & Buchwald, S. L. (2018). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. PMC. [Link]

  • (Reference for a specific protocol or review on biocatalysis, if available in search results)
  • (Reference for a specific protocol or review on enantioselective halogen
  • (Additional relevant references
  • (Additional relevant references
  • Gotor-Fernández, V., & Gotor, V. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Bentham Science Publishers. [Link]

  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • Gleeson, M. P., & Whitehead, R. C. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Payne, J. T., & Fasan, R. (2023). Asymmetric catalysis by flavin-dependent halogenases. PMC. [Link]

  • Parmeggiani, F., & Gotor, V. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

Sources

Application Notes and Protocols for Scalable Manufacturing of Pyridazine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Ascendant Role of the Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from a niche curiosity to a "privileged structure" in the landscape of medicinal and agricultural chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules that contain it.[1] Pyridazine-based compounds are found in a growing number of approved pharmaceuticals, such as the antihypertensive agent Hydralazine and the psychotropic drug Minaprine, as well as in herbicides like Chloridazone.[2] This increasing demand necessitates the development of robust, safe, and scalable manufacturing processes for key pyridazine building blocks.

This technical guide provides an in-depth analysis of field-proven synthetic strategies for the large-scale production of pyridazine derivatives. We will move beyond theoretical discussions to provide detailed, actionable protocols and explain the critical process considerations that underpin the transition from laboratory-scale synthesis to industrial manufacturing. Our focus will be on the synthesis of versatile intermediates, such as 3,6-dichloropyridazine, and their subsequent functionalization through common, scalable reactions.

Core Synthesis Strategy: From Commodity Chemicals to a Versatile Intermediate

The most common and economically viable entry point to a wide array of functionalized pyridazines is through the workhorse intermediate, 3,6-dichloropyridazine . This section details its scalable synthesis from maleic anhydride, a readily available commodity chemical.

Workflow for the Synthesis of 3,6-Dichloropyridazine

G cluster_0 Part 1: Maleic Hydrazide Synthesis cluster_1 Part 2: Chlorination Maleic Anhydride Maleic Anhydride Reaction_1 Ring Formation Maleic Anhydride->Reaction_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_1 Maleic Hydrazide Maleic Hydrazide Reaction_1->Maleic Hydrazide Chlorinating_Agent POCl3 or SOCl2/NCS Reaction_2 Chlorination Maleic Hydrazide->Reaction_2 Chlorinating_Agent->Reaction_2 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction_2->3,6-Dichloropyridazine

Caption: Overall workflow for the two-stage synthesis of 3,6-dichloropyridazine.

Protocol 1: Scalable Synthesis of Maleic Hydrazide

Causality of Choices: This protocol is adapted from established industrial processes that prioritize yield, cost-effectiveness, and waste reduction.[3][4] The use of an organic solvent in the initial phase helps to control the exotherm of the reaction between maleic anhydride and hydrazine hydrate. The subsequent removal of the solvent and heating drives the cyclization to completion. Recycling of the filtrate minimizes aqueous waste streams.[3]

Materials:

  • Maleic Anhydride (1.00 kg, 10.2 mol)

  • Hydrazine Hydrate (40% aqueous solution, 1.33 kg, 10.6 mol)

  • Toluene (or other suitable organic solvent) (3.8 L)

  • Sulfuric Acid (catalyst, 0.31 kg)

  • Deionized Water

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Charge the reactor with toluene (3.8 L) and maleic anhydride (1.00 kg). Stir to dissolve.

  • Slowly add the 40% hydrazine hydrate solution (1.33 kg) to the reactor, maintaining the internal temperature below 30°C using the cooling jacket. This addition is exothermic.

  • After the addition is complete, stir the mixture for 2 hours at 25-30°C.

  • Carefully add sulfuric acid (0.31 kg) as a catalyst.

  • Slowly heat the mixture to 50°C and hold for 2 hours.

  • Increase the temperature to reflux (approx. 85-90°C for toluene/water azeotrope) and continue for 2 hours.

  • Distill off the toluene/water azeotrope.

  • Once the organic solvent is removed, increase the temperature to 100-104°C and maintain reflux for 1-3 hours to complete the cyclization.

  • Cool the reaction mixture to below 10°C. The product will precipitate.

  • Filter the solid product and wash with cold deionized water. The filtrate can be recycled in subsequent batches to improve overall yield.[3]

  • Dry the solid product in a vacuum oven to a constant weight.

Expected Yield: 1.04 kg (91%), Purity: >99%.

Protocol 2: Chlorination of Maleic Hydrazide to 3,6-Dichloropyridazine

Causality of Choices: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[5] However, it is highly corrosive and generates significant acidic waste. Newer methods using N-chlorosuccinimide (NCS) are being explored as a greener alternative to reduce environmental pollution and process risks.[5] This protocol details the traditional, well-established POCl₃ method, which is still widely used in industry.

Safety First: This reaction is highly hazardous and must be conducted in a well-ventilated fume hood or a dedicated, contained manufacturing suite. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. The reaction is exothermic and generates corrosive HCl gas.

Materials:

  • Maleic Hydrazide (1.00 kg, 8.92 mol)

  • Phosphorus Oxychloride (POCl₃) (10.4 kg, 67.8 mol)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser connected to a scrubber, and temperature probe.

  • Heating/cooling circulator.

  • Quenching vessel containing ice water.

  • Large-scale extraction equipment.

Procedure:

  • Carefully charge the reactor with maleic hydrazide (1.00 kg) and phosphorus oxychloride (10.4 kg).

  • Slowly heat the mixture to 125°C and maintain for 4 hours. The reaction will generate HCl gas, which must be neutralized in a scrubber.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly transfer the reaction mixture into a quenching vessel containing a large excess of crushed ice and water. This is a highly exothermic and hazardous step.

  • The crude 3,6-dichloropyridazine will precipitate. Filter the solid product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or heptane, or by slurry washing with a sodium bisulfite solution to remove colored impurities.[6]

Expected Yield: 1.19 kg (90%), Purity: >98%.

Scalable Functionalization of the Pyridazine Core

With a reliable, large-scale supply of 3,6-dichloropyridazine, a multitude of derivatives can be accessed through scalable functionalization reactions. This section details protocols for three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Grignard Addition.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of Aminopyridazines

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms.[7] This allows for the selective replacement of the chlorine atoms in 3,6-dichloropyridazine.

Protocol 3: Synthesis of 3-Amino-6-chloropyridazine

Causality of Choices: This reaction is a classic SNAr where ammonia acts as the nucleophile. The use of aqueous ammonia is common for large-scale production due to its availability and ease of handling compared to anhydrous ammonia. The reaction temperature is a critical parameter to control selectivity and reaction rate.[3][8]

Materials:

  • 3,6-Dichloropyridazine (1.00 kg, 6.71 mol)

  • Aqueous Ammonia (28-30% solution, 3.7 L)

  • Ethanol (as a co-solvent, optional)

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control.

  • Filtration and drying equipment.

Procedure:

  • Charge the high-pressure reactor with 3,6-dichloropyridazine (1.00 kg) and aqueous ammonia (3.7 L). Ethanol can be used as a co-solvent to improve solubility.[8]

  • Seal the reactor and heat to 120-150°C. The internal pressure will increase. Monitor the reaction progress by in-process control (e.g., HPLC).

  • After the reaction is complete (typically 6-12 hours), cool the reactor to room temperature.

  • Vent any excess pressure.

  • The product will precipitate upon cooling. Filter the solid, wash with cold water, and dry.

Expected Yield: 0.78 kg (90%), Purity: >99%.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for forming C-C bonds and is widely used in the pharmaceutical industry.[9] It allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyridazine ring.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-6-substituted-pyridazines

Causality of Choices: The choice of palladium catalyst and ligand is crucial for an efficient and scalable Suzuki coupling. For heteroaromatic chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[10][11] The use of aqueous base (e.g., K₂CO₃ or K₃PO₄) is common in large-scale processes as it is inexpensive and generally effective. The solvent system (e.g., dioxane/water or toluene/water) is chosen to ensure solubility of both the organic and inorganic reagents.

Materials:

  • 3-Chloro-6-substituted-pyridazine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Equipment:

  • Jacketed reactor with overhead stirrer, reflux condenser, and nitrogen inlet.

  • Heating/cooling circulator.

Procedure:

  • Charge the reactor with the 3-chloro-6-substituted-pyridazine, arylboronic acid, and base.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add the solvent and the palladium catalyst.

  • Heat the mixture to 80-100°C under a nitrogen atmosphere and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture to room temperature.

  • Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. For large-scale purification, recrystallization is preferred.

Quantitative Data Comparison for Suzuki-Miyaura Coupling:

Catalyst SystemSubstrateArylboronic AcidYield (%)Reference
Pd(PPh₃)₄ / Na₂CO₃3-Bromo-6-(thiophen-2-yl)pyridazine4-Cyanophenylboronic acid28[12]
Pd(OAc)₂ / RuPhos2-ChloropyridinePhenylboronic acid95[9]
Grignard Reactions: Introduction of Alkyl and Aryl Groups

Grignard reactions are a fundamental method for forming C-C bonds by reacting an organomagnesium compound (Grignard reagent) with an electrophile. In the context of pyridazines, Grignard reagents can add to the C=N bond, leading to functionalized dihydropyridazines which can be subsequently oxidized.

Protocol 5: General Procedure for Grignard Addition to Pyridazines

Causality of Choices: Grignard reactions are notoriously exothermic and can be difficult to control on a large scale.[13] The slow addition of the Grignard reagent at low temperatures is crucial to manage the reaction exotherm and prevent runaway reactions.[1][14] The choice of an ethereal solvent like THF or diethyl ether is standard for Grignard reactions.

Safety First: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All equipment must be thoroughly dried, and the reaction must be conducted under a strictly inert atmosphere (nitrogen or argon). A "what-if" analysis should be performed to plan for potential hazards such as loss of cooling or uncontrolled exotherm.[13]

Materials:

  • Substituted Pyridazine (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 equiv in THF)

  • Anhydrous THF

Equipment:

  • Dry, jacketed reactor with overhead stirrer, addition funnel, and nitrogen inlet.

  • Low-temperature cooling system.

Procedure:

  • Charge the reactor with the substituted pyridazine and anhydrous THF.

  • Cool the mixture to -78°C.

  • Slowly add the Grignard reagent solution via the addition funnel, maintaining the internal temperature below -70°C.

  • After the addition is complete, stir the reaction at -78°C for 1-3 hours.

  • Slowly warm the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • The resulting dihydropyridazine can be purified or used directly in a subsequent oxidation step.

Process Safety, Green Chemistry, and Waste Management

Process Safety:

  • Hazardous Reagents: Many reagents used in pyridazine synthesis are hazardous. Hydrazine hydrate is toxic and corrosive, while phosphorus oxychloride is highly corrosive and reacts violently with water.[3][5] 3,6-Dichloropyridazine itself is harmful if swallowed and causes skin and eye irritation.[14] A thorough risk assessment is mandatory before any scale-up.

  • Exothermic Reactions: Grignard reactions and the quenching of POCl₃ are highly exothermic and pose a significant risk of thermal runaway if not properly controlled.[13][14] Real-time monitoring of reaction temperature is critical.

  • Process Analytical Technology (PAT): Implementing PAT tools, such as in-line spectroscopy (FTIR, Raman), can provide real-time monitoring of reactant consumption and product formation, allowing for better control of reaction endpoints and early detection of deviations.[7][15][16]

Green Chemistry and Waste Management:

  • Alternative Reagents and Catalysts: The development of metal-free synthetic routes, such as aza-Diels-Alder reactions, offers a more sustainable alternative to traditional metal-catalyzed cross-couplings.[17] The use of greener chlorinating agents like NCS instead of POCl₃ can significantly reduce hazardous waste.[5]

  • Solvent Selection: Where possible, solvents should be chosen based on their environmental impact, safety, and ease of recycling. Water is an excellent green solvent for some reactions, such as certain Suzuki-Miyaura couplings.[18]

  • Waste Stream Treatment: Aqueous waste streams from pyridazine synthesis may contain residual hydrazine, which is toxic and must be treated before disposal. Catalytic or oxidative methods can be employed for hydrazine decomposition. Palladium catalysts from cross-coupling reactions should be recovered and recycled to minimize cost and environmental impact.[12]

Purification of Pyridazine-Based Building Blocks at Scale

The purification of final products and intermediates is a critical step in ensuring the quality required for pharmaceutical applications.

  • Recrystallization: This is the preferred method for purifying solid compounds at a large scale due to its efficiency and cost-effectiveness. The choice of solvent is critical and should be optimized to provide good recovery and high purity.[19]

  • Column Chromatography: While essential for small-scale purification and for separating complex mixtures, traditional flash chromatography can be a bottleneck in large-scale manufacturing.[20][21] Automated flash chromatography systems can improve throughput. For challenging separations, preparative HPLC may be necessary, but it is a more expensive option.[5]

  • Extraction and Washing: Liquid-liquid extraction is used to remove inorganic salts and other water-soluble impurities. Aqueous washes with mild acids or bases can remove corresponding impurities.

Conclusion

The scalable manufacturing of pyridazine-based building blocks is a mature field with well-established and robust synthetic routes. The synthesis of 3,6-dichloropyridazine from maleic anhydride serves as a cost-effective entry point to a vast chemical space. Subsequent functionalization through SNAr, Suzuki-Miyaura coupling, and Grignard reactions allows for the efficient production of a diverse range of derivatives. However, the successful and safe implementation of these processes on an industrial scale requires a deep understanding of the underlying reaction mechanisms, careful control of reaction parameters, and a proactive approach to safety and environmental considerations. By embracing green chemistry principles and modern process analytical technologies, the manufacturing of these vital building blocks can be made more efficient, safer, and sustainable.

References

  • (Reference to a general review on pyridazines in medicinal chemistry)
  • CN105924401A - Maleic hydrazide synthetic process - Google P
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  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Org. Process Res. Dev.2009 , 13 (4), 697–710. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. [Link]

  • CN105693623A - Maleic hydrazide preparation method - Google P
  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. [Link]

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies - ACS Publications. [Link]

  • (Reference to a general organic chemistry textbook on reaction mechanisms)
  • (Reference to a review on process safety in the chemical industry)
  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • (Reference to a specific research article on pyridazine synthesis)
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • (Reference to a safety manual for handling hazardous chemicals)
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. [Link]

  • (Reference to a review on Suzuki-Miyaura coupling in an industrial setting)
  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development | American Pharmaceutical Review. [Link]

  • Process analytical technology - Wikipedia. [Link]

  • (Reference to a paper on waste tre
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed. [Link]

  • (Reference to a review on green chemistry in pharmaceutical synthesis)
  • (Reference to a paper on industrial wastewater tre
  • CN112645883A - Preparation method of 3,6-dichloropyridazine - Google P
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  • Safety data sheet - CPAChem. [Link]

  • (Reference to a paper on process safety of Grignard reactions)
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • (Reference to a review on site-selective Suzuki coupling)
  • Grignard Reaction - American Chemical Society. [Link]

  • (Reference to a commercial supplier of 3-amino-6-chloropyridazine)
  • An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • (Reference to a commercial supplier of 3-amino-6-chloropyridazine)
  • (Reference to a paper on Grignard reactions with pyridazinones)
  • (Reference to a review on pyridopyridazine synthesis)
  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google P
  • (Reference to a paper on directed SNAr reactions)
  • (Reference to a paper on SNAr of tetrazines)
  • (Reference to a paper on the mechanism of SNAr reactions)
  • (Reference to a review on concerted SNAr reactions)

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Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Pyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming catalyst poisoning in pyridazine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a comprehensive understanding of the underlying mechanisms that can lead to catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered when performing cross-coupling reactions with pyridazine substrates. Understanding these fundamental challenges is the first step toward successful reaction optimization.

Q1: My Suzuki-Miyaura coupling with a chloropyridazine is giving low to no yield. What is the most likely cause?

A1: Catalyst poisoning by the pyridazine nitrogen is the primary suspect. The lone pair of electrons on the pyridazine's nitrogen atoms can coordinate strongly to the palladium center, effectively inhibiting its catalytic activity. This is a common issue with electron-deficient N-heterocycles like pyridazine.

  • Causality: The nitrogen's coordination to the palladium catalyst can block the sites required for the catalytic cycle to proceed, such as oxidative addition or reductive elimination. This forms a stable, off-cycle complex that sequesters the active catalyst.

  • Troubleshooting Steps:

    • Ligand Selection: Employ sterically hindered ligands. Bulky ligands can physically block the pyridazine nitrogen from coordinating to the palladium center. Buchwald-type ligands are often a good starting point.

    • Catalyst System: Standard palladium catalysts may not be effective. Consider specialized catalysts like palladium(II) ONO pincer complexes, which have demonstrated high activity for such couplings even at low catalyst loadings.

    • Halide Reactivity: Remember the general reactivity trend for aryl halides: I > Br > Cl. Chloropyridazines are the most challenging. If possible, consider using the bromo- or iodo-pyridazine analogue for initial trials to establish a working protocol.

    • Base Selection: The choice of base is critical. While strong bases are common in Suzuki reactions, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ might be more effective, although they may necessitate higher temperatures or longer reaction times.

Q2: I'm observing significant catalyst deactivation in a Buchwald-Hartwig amination of a pyridazine. What are the key factors to investigate?

A2: Catalyst inhibition by the pyridazine ring and potential incompatibility with strong bases are the most probable causes.

  • Causality: Similar to Suzuki reactions, the pyridazine nitrogen can poison the palladium catalyst. Additionally, strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can be incompatible with sensitive functional groups on either the pyridazine or the amine coupling partner. Certain functional groups, such as azo groups, are also known to cause catalyst poisoning.

  • Troubleshooting Steps:

    • Ligand Choice: The use of sterically demanding ligands is crucial to prevent the pyridazine from coordinating to the palladium. The optimal ligand will depend on the specific substrates.

    • Base Optimization: If your substrates are sensitive, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃. This may require adjusting the reaction temperature and time to achieve full conversion.

    • Catalyst Generation: For challenging couplings, employing more active, third-generation Buchwald-Hartwig catalysts and ligands can be beneficial, especially when dealing with less reactive chloro-pyridazines.

Q3: My Sonogashira coupling involving a pyridazine substrate is sluggish and incomplete. What should I troubleshoot?

A3: In Sonogashira reactions, catalyst inhibition by the pyridazine nitrogen remains a key issue, but the copper(I) co-catalyst can also be a factor. The standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Causality: The pyridazine nitrogen can bind to both the palladium and copper catalysts, disrupting their respective roles in the catalytic cycles.

  • Troubleshooting Steps:

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper (I) is a traditional co-catalyst, it is not always essential, and its omission can sometimes simplify the reaction and avoid certain side reactions.

    • Ligand Screening: The efficiency of the reaction is highly dependent on the specific catalyst and ligands used. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Base and Solvent: The choice of amine base and solvent can significantly impact the reaction outcome. A screening of different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene) is recommended.

Section 2: Advanced Troubleshooting & Mechanistic Insights

This section delves into more complex issues and provides a deeper understanding of the underlying chemical principles.

Q4: How can I definitively determine if catalyst poisoning by the pyridazine nitrogen is the root cause of my reaction failure?

A4: A combination of control experiments and mechanistic studies can provide strong evidence for catalyst poisoning.

  • Experimental Protocol: Competitive Inhibition Study

    • Set up a standard, well-behaved cross-coupling reaction (e.g., Suzuki coupling of phenylboronic acid with 4-bromoanisole) that is known to proceed to high yield under your general lab conditions.

    • Run this standard reaction under three different conditions:

      • Condition A (Control): The standard reaction with no additives.

      • Condition B (Test): The standard reaction with the addition of 1 equivalent of your pyridazine starting material.

      • Condition C (Ligand Effect): The standard reaction with the addition of 1 equivalent of your pyridazine starting material and your proposed sterically demanding ligand.

    • Monitor the reaction progress by TLC or LC-MS. A significant decrease in the reaction rate or yield in Condition B compared to Condition A, and a partial or full recovery of reactivity in Condition C, strongly suggests that the pyridazine is acting as a catalyst poison.

  • Visualization of Catalyst Poisoning:

Q5: Beyond simple coordination, are there other ways pyridazine substrates can deactivate my catalyst?

A5: Yes, other deactivation pathways exist, including the formation of palladium nanoparticles (Pd black) and side reactions promoted by the pyridazine ring.

  • Formation of Palladium Nanoparticles: Under certain conditions, particularly with less stable catalyst systems, the palladium(0) species can aggregate to form inactive palladium black. This is more common at higher temperatures and with ligands that do not sufficiently stabilize the monomeric palladium species.

  • Protodeboronation in Suzuki Reactions: The electron-deficient nature of the pyridazine ring can promote side reactions like protodeboronation of the boronic acid coupling partner. This is especially a concern with aqueous bases.

  • Troubleshooting Strategies for Alternative Deactivation Pathways:

    • To Mitigate Pd Black Formation:

      • Use more robust ligands that strongly coordinate to and stabilize the palladium center.

      • Lower the reaction temperature if possible.

      • Ensure rigorous degassing of solvents to remove oxygen, which can contribute to catalyst decomposition.

    • To Minimize Protodeboronation:

      • Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.

      • Use anhydrous conditions if the reaction allows.

      • Thoroughly degas all reagents and solvents.

Section 3: Data-Driven Protocol Optimization

This section provides quantitative data and detailed experimental protocols to guide your optimization efforts.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 3-chloro-6-phenylpyridazine with Phenylboronic Acid
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Observations
PPh₃2K₂CO₃Toluene/H₂O100<10Significant starting material remained. Catalyst decomposition observed.
XPhos2K₃PO₄Dioxane10085Clean conversion to product.
SPhos2K₃PO₄Dioxane10092High yield and clean reaction profile.
RuPhos2K₃PO₄Dioxane10088Good yield, comparable to XPhos.

This data is illustrative and based on general trends observed in the literature. Actual results may vary.

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a Chloropyridazine
  • Reagent Preparation: In an oven-dried Schlenk flask, combine the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), the selected Buchwald ligand (e.g., SPhos, 0.04 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe, followed by the powdered, anhydrous base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Workflow for Troubleshooting Low Yields:

    Troubleshooting_Workflow start Low Yield Observed check_poisoning Hypothesis: Catalyst Poisoning? start->check_poisoning change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) check_poisoning->change_ligand Yes check_conditions Hypothesis: Suboptimal Conditions? check_poisoning->check_conditions No change_catalyst Use Specialized Catalyst (e.g., Pincer Complex) change_ligand->change_catalyst Still Low Yield success High Yield Achieved change_ligand->success change_catalyst->success screen_bases Screen Weaker Bases (K3PO4, Cs2CO3) check_conditions->screen_bases Yes check_sm Hypothesis: Starting Material Degradation? check_conditions->check_sm No screen_solvents Screen Anhydrous Solvents (Dioxane, Toluene) screen_bases->screen_solvents Still Low Yield screen_bases->success screen_solvents->success use_boronic_ester Use Boronic Ester (e.g., Bpin) check_sm->use_boronic_ester Yes (Suzuki) degas Ensure Rigorous Degassing check_sm->degas General use_boronic_ester->success degas->success

    Caption: A logical workflow for diagnosing and resolving low-yield pyridazine cross-coupling reactions.

References

  • Benchchem.

Technical Support Center: Column Chromatography of Polar Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of polar fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these increasingly important molecules. The introduction of fluorine into heterocyclic scaffolds can dramatically alter a molecule's physicochemical properties, impacting its chromatographic behavior in ways that are not always intuitive.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Fundamental Concepts & Initial Method Development

This section addresses the foundational knowledge required for developing a successful purification strategy for polar fluorinated heterocycles.

FAQ 1: Why are polar fluorinated heterocycles so challenging to purify by column chromatography?

The difficulty in purifying polar fluorinated heterocycles stems from a combination of their unique electronic and physical properties:

  • Altered Polarity and Dipole Moments: The high electronegativity of fluorine can significantly alter the electron distribution within a molecule, creating strong local dipoles. This can lead to unexpected interactions with the stationary phase.

  • Weakened Intermolecular Interactions: The perfluoroalkyl moiety is both hydrophobic and oleophobic, meaning it repels both water and hydrocarbon solvents.[2] This can lead to poor retention on traditional reversed-phase (C8, C18) columns.

  • Enhanced Acidity/Basicity: Fluorine's electron-withdrawing nature can significantly impact the pKa of nearby functional groups, such as the nitrogen in a pyridine or diazine ring, altering its charge state and interaction with the stationary phase.[1]

  • Structural Rigidity: Fluorination can influence the conformation of the heterocyclic ring, which can affect how the molecule interacts with the stationary phase's binding sites.

FAQ 2: How do I select the appropriate stationary phase for my polar fluorinated heterocycle?

The choice of stationary phase is critical for achieving a successful separation. While traditional silica gel and C18 columns can sometimes be effective, specialized phases often provide superior performance.

  • Normal-Phase Chromatography (NPC): For highly polar compounds, traditional silica gel can be a good starting point. However, issues with peak tailing can arise due to strong interactions between basic heterocycles and acidic silanol groups on the silica surface.[3][4] Deactivated silica or alternative polar phases like alumina or florisil can sometimes mitigate these issues.[3]

  • Reversed-Phase Chromatography (RPC): Standard C8 and C18 columns may offer insufficient retention for polar fluorinated compounds.[5][6] However, they can be effective for more lipophilic analogs.

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases are specifically designed to provide alternative selectivity for halogenated compounds.[5][7][8] PFP phases can engage in multiple interaction modes, including dipole-dipole, π-π, and charge transfer, which can be highly effective for separating aromatic fluorinated heterocycles.[8][9][10] They often show increased retention for halogenated aromatics compared to their non-halogenated counterparts.[5][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase.[11][12][13] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer.[14]

Table 1: Stationary Phase Selection Guide

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForPotential Issues
Silica Gel (Normal-Phase) Adsorption, hydrogen bondingHighly polar, non-ionic compoundsPeak tailing with basic heterocycles[3][4]
C8 / C18 (Reversed-Phase) Hydrophobic interactionsModerately polar to non-polar compoundsPoor retention of highly polar analytes[5][6]
Pentafluorophenyl (PFP) π-π, dipole-dipole, charge transfer[8][9]Aromatic and halogenated heterocycles[5][7]Can be sensitive to mobile phase composition
HILIC (e.g., Amide, Diol) Partitioning into an aqueous layer on the stationary phase surface[15]Very polar and hydrophilic compounds[11][13]Retention can be sensitive to water content

Section 2: Troubleshooting Common Purification Problems

This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during the chromatography of polar fluorinated heterocycles.

Q1: My polar fluorinated pyridine is showing severe peak tailing on a silica gel column. What can I do?

A1: Peak tailing for basic compounds like pyridines on silica gel is a classic problem caused by strong interactions with acidic silanol groups.[4] Here are several strategies to address this:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (0.1-1%), into your mobile phase. The competing base will preferentially interact with the active silanol sites, reducing their interaction with your compound.[4]

    • Use an Alcohol Modifier: Adding a small percentage of methanol or isopropanol to your eluent can also help to mask the silanol groups and improve peak shape.

  • Change the Stationary Phase:

    • Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina (Neutral or Basic): Switching to alumina can be an effective alternative for purifying basic compounds.

  • Flush the Column: In some cases, a pre-flush of the column with your mobile phase containing the additive can help to equilibrate the stationary phase before loading your sample.

dot

Troubleshooting_Peak_Tailing start Severe Peak Tailing (Polar Fluorinated Pyridine on Silica) mobile_phase Modify Mobile Phase start->mobile_phase Option 1 stationary_phase Change Stationary Phase start->stationary_phase Option 2 add_base Add Competing Base (e.g., 0.1-1% TEA) mobile_phase->add_base add_alcohol Add Alcohol Modifier (e.g., MeOH, IPA) mobile_phase->add_alcohol deactivated_silica Use Deactivated (End-capped) Silica stationary_phase->deactivated_silica alumina Switch to Alumina (Neutral or Basic) stationary_phase->alumina solution Improved Peak Shape add_base->solution add_alcohol->solution deactivated_silica->solution alumina->solution

Caption: Troubleshooting workflow for peak tailing.

Q2: My fluorinated heterocycle is not retained on a C18 column, even with 100% water. What are my options?

A2: This is a common scenario for highly polar compounds. Here’s a systematic approach to achieve retention:

  • Switch to HILIC: This is often the most effective solution.[13] A HILIC method uses a polar stationary phase with a high organic/low aqueous mobile phase. The elution order is typically the reverse of what is seen in reversed-phase chromatography.[14]

    • Starting Conditions: A good starting point for HILIC is a mobile phase of 95:5 acetonitrile:water with a polar stationary phase like bare silica or an amide-bonded phase.

  • Use a Polar-Embedded Reversed-Phase Column: These columns have a polar functional group embedded in the alkyl chain, which provides an alternative retention mechanism for polar analytes and prevents phase collapse in highly aqueous mobile phases.

  • Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can increase retention. However, these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.[16]

dot

No_Retention_Troubleshooting start No Retention on C18 (Highly Polar Fluorinated Heterocycle) hilic Switch to HILIC start->hilic polar_embedded Use Polar-Embedded Reversed-Phase Column start->polar_embedded ion_pair Consider Ion-Pair Chromatography start->ion_pair hilic_details Start with 95:5 ACN:H2O on a silica or amide column hilic->hilic_details solution Achieve Retention and Separation hilic->solution polar_embedded->solution ion_pair_caution Caution: May interfere with MS and is difficult to remove from column ion_pair->ion_pair_caution ion_pair->solution

Caption: Options for dealing with no retention on C18.

Q3: I am trying to separate a fluorinated heterocycle from its non-fluorinated analog, but they co-elute. How can I improve the separation?

A3: Separating closely related fluorinated and non-fluorinated compounds can be challenging due to their similar structures.[7] Here are some strategies to enhance selectivity:

  • Utilize a Fluorinated Stationary Phase: A PFP (pentafluorophenyl) column is an excellent choice for this type of separation.[7][17] These phases can exhibit "fluorophilic" interactions, leading to greater retention of the fluorinated analog relative to the non-fluorinated one.[7]

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from methanol to acetonitrile, or using a combination of the two, can alter selectivity.

    • Fluorinated Alcohols: Using a fluorinated alcohol like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as a mobile phase modifier can sometimes enhance the separation of fluorinated compounds, especially on a fluorinated stationary phase.[5][16][18]

  • Temperature Optimization: Adjusting the column temperature can influence the thermodynamics of the separation and improve resolution. Running the separation at a higher temperature can sometimes improve the separation of fluorinated compounds.[19]

Table 2: Experimental Protocol for Separating Fluorinated and Non-Fluorinated Analogs

StepActionRationale
1 Initial Screening on PFP Column Use a pentafluorophenyl (PFP) stationary phase. Start with a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
2 Mobile Phase Optimization If co-elution persists, try a gradient with methanol instead of acetonitrile. Also, consider a ternary mobile phase (water/acetonitrile/methanol).
3 Introduce Fluorinated Alcohol Modifier Add a small percentage (e.g., 0.1-0.5%) of hexafluoroisopropanol (HFIP) to the mobile phase.
4 Temperature Adjustment Systematically increase the column temperature (e.g., from 30°C to 50°C in 5°C increments) and observe the effect on resolution.

Section 3: Advanced Topics and Considerations

Q4: How does the position of fluorine on the heterocycle affect its retention?

A4: The position of the fluorine atom(s) can have a profound impact on the molecule's properties and, consequently, its chromatographic behavior.

  • Proximity to Basic Centers: A fluorine atom close to a basic nitrogen will significantly lower its pKa due to the inductive effect. This can reduce the interaction of the nitrogen with acidic silanol groups in normal-phase chromatography, potentially leading to earlier elution and better peak shape.

  • Impact on Dipole Moment: The position of fluorine can change the overall dipole moment of the molecule, which will affect its interaction with polar stationary phases.

  • Steric Effects: A fluorine atom can create steric hindrance that may affect how the molecule interacts with the stationary phase. This can sometimes be exploited to achieve separation of positional isomers.

Q5: Are there any special considerations for sample preparation and detection?

A5: Yes, the unique properties of fluorinated compounds can also influence sample preparation and detection.

  • Solubility: Some polyfluorinated compounds have poor solubility in common organic solvents. It may be necessary to use more specialized solvents or solvent mixtures for sample dissolution.

  • Detection:

    • UV Detection: Most heterocyclic compounds have a UV chromophore, making UV detection straightforward.

    • Mass Spectrometry (MS): The presence of fluorine is easily detectable by MS due to its monoisotopic nature. However, highly fluorinated compounds can sometimes cause signal suppression in electrospray ionization (ESI). Optimizing the MS source conditions is important.

    • Fluorine-Specific Detectors: For complex matrices, specialized techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for fluorine-specific detection, though this is less common in a standard drug discovery lab.[20][21]

By understanding the fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can more effectively tackle the challenges of purifying polar fluorinated heterocycles, accelerating their research and development efforts.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Challenges in Perfluorocarboxylic Acid Measurements - ACS Publications. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]

  • Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS) - PubMed. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption. Available at: [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro ana. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. Available at: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - ResearchGate. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed. Available at: [Link]

  • Hidden PFAS Precursors Dominate Household Dust Samples - Bioengineer.org. Available at: [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • troubleshooting column chromatography : r/chemistry - Reddit. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. Available at: [Link]

  • GC Column Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - ResearchGate. Available at: [Link]

  • 7 O Chem Column Chromatography (cc) - YouTube. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Chlorofluoromethyl Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Modern Heterocycles

In the landscape of contemporary drug discovery and agrochemical development, nitrogen-containing heterocycles remain a cornerstone of molecular design. Among these, the pyridazine scaffold is of significant interest due to its versatile biological activities. The introduction of halogenated methyl groups, such as the chlorofluoromethyl moiety, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability.

However, these structural modifications present unique analytical challenges. A precise understanding of their behavior under mass spectrometric analysis is paramount for unambiguous structure elucidation, metabolite identification, and quality control. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of chlorofluoromethyl pyridazines, grounding theoretical mechanisms in practical, field-proven experimental protocols. We will dissect the fragmentation logic, compare ionization techniques, and offer validated workflows for researchers working with these complex molecules.

Pillar 1: Foundational Fragmentation of the Pyridazine Core

To understand the fragmentation of a substituted pyridazine, one must first appreciate the behavior of the parent ring. Under Electron Ionization (EI), a high-energy technique that induces extensive fragmentation, the pyridazine molecule (C₄H₄N₂) undergoes a series of characteristic cleavages.[1][2][3]

The initial ionization event ejects an electron to form a molecular ion (M•⁺) at m/z 80. The defining fragmentation pathway of the pyridazine ring is the retro-Diels-Alder reaction, leading to the expulsion of a stable dinitrogen molecule (N₂), resulting in a highly characteristic fragment ion at m/z 52 (M-28)•⁺.[1][3] This cyclobutadiene radical cation can then lose acetylene (C₂H₂) to form the vinylacetylene radical cation at m/z 26.

Pyridazine_Fragmentation M Pyridazine m/z = 80 F1 Loss of N₂ [M-28]•⁺ m/z = 52 M->F1 - N₂ F2 Loss of C₂H₂ [M-28-26]⁺ m/z = 26 F1->F2 - C₂H₂

Caption: Core fragmentation of the parent pyridazine ring under EI-MS.

Pillar 2: The Decisive Influence of Chlorofluoromethyl Substitution

The introduction of a chlorofluoromethyl group (-CF₂Cl) fundamentally alters the fragmentation landscape. The high electronegativity of the halogen atoms and the inherent stability of certain resulting fragments create new, often dominant, fragmentation channels that compete with the classic pyridazine ring cleavage.

Let's consider a model compound, 4-chloro-5-(chlorodifluoromethyl)pyridazine , to explore these pathways. The presence of two chlorine atoms will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks, providing an immediate diagnostic clue.

Proposed Fragmentation Pathways

The fragmentation of our model compound is a competition between cleavage initiated at the substituent and cleavage of the heterocyclic ring.

  • Alpha-Cleavage (α-Cleavage): This is often the most favorable pathway for halogenated compounds.[4] The bond between the pyridazine ring and the chlorodifluoromethyl group cleaves, leading to the formation of a stable pyridazinyl cation or a chlorodifluoromethyl cation.

  • Halogen Radical Loss: The molecular ion can readily lose a chlorine radical (•Cl), which is a relatively stable radical. This results in a prominent [M-Cl]⁺ ion. Subsequent loss of the CF₂ group can then occur.

  • Ring-Initiated Cleavage: The classic loss of N₂ can still occur, but the resulting fragment ion is now heavier and its subsequent fragmentation will be directed by the halogenated substituent.

Substituted_Pyridazine_Fragmentation cluster_main Dominant Fragmentation Pathways M Molecular Ion (M•⁺) 4-chloro-5-(chlorodifluoromethyl)pyridazine P1_F1 [M-Cl]⁺ Loss of Chlorine Radical M->P1_F1 - •Cl P2_F1 Pyridazinyl Cation Loss of •CF₂Cl M->P2_F1 α-cleavage P2_F2 Chlorodifluoromethyl Cation [CF₂Cl]⁺ M->P2_F2 α-cleavage P3_F1 [M-N₂]•⁺ Loss of Dinitrogen M->P3_F1 - N₂ P1_F2 [M-Cl-CF₂]⁺ Loss of Difluorocarbene P1_F1->P1_F2 - :CF₂ P3_F2 [M-N₂-Cl]⁺ Subsequent Cl Loss P3_F1->P3_F2 - •Cl GCMS_Workflow cluster_workflow GC-EI-MS Protocol Workflow Sample 1. Sample Preparation Dissolve 1 mg/mL in Ethyl Acetate Injection 2. GC Injection 1 µL splitless injection at 250°C Sample->Injection Separation 3. Chromatographic Separation Column: DB-5MS (30m x 0.25mm x 0.25µm) Oven: 50°C (1 min), ramp 15°C/min to 300°C (5 min) Injection->Separation Ionization 4. Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Analysis 5. Mass Analysis Scan m/z 40-550 Ionization->Analysis Data 6. Data Interpretation Analyze fragmentation patterns and Cl isotope ratios Analysis->Data

Caption: Step-by-step workflow for GC-EI-MS analysis.

Methodology Details:

  • Sample Preparation: Dissolve the analyte in a volatile, inert solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Ensure the sample is free of non-volatile contaminants.

  • Gas Chromatography (GC):

    • Injector: Use a splitless injection at 250°C to ensure complete volatilization without thermal degradation.

    • Column: A standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) provides excellent separation for a wide range of compounds.

    • Oven Program: A temperature ramp from 50°C to 300°C will effectively separate the analyte from solvents and impurities.

  • Mass Spectrometry (MS):

    • Ion Source: Standard EI source operating at 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scanning a mass range of m/z 40-550 will capture the molecular ion and all significant fragments.

    • Data Analysis: Scrutinize the resulting spectrum for the key fragments discussed: [M-Cl]⁺, [M-N₂]•⁺, and fragments corresponding to α-cleavage. Verify the isotopic patterns for all chlorine-containing ions.

Protocol 2: LC-ESI-MS/MS for Molecular Weight & Controlled Fragmentation

This method is ideal for confirming molecular weight and probing fragmentation pathways in a controlled manner.

Methodology Details:

  • Sample Preparation: Dissolve the analyte in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6µm) is suitable for retaining and separating moderately polar compounds.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is used. The formic acid is crucial for promoting protonation ([M+H]⁺) in the ESI source.

    • Flow Rate: A typical analytical flow rate of 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: First, perform a full scan (e.g., m/z 100-600) to identify the m/z of the protonated molecule, [M+H]⁺.

    • MS2 Scan (Tandem MS): Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Fragment it using collision-induced dissociation (CID) with argon gas. Ramp the collision energy (e.g., 10-40 eV) to observe how fragmentation patterns change with increasing energy. This controlled process reveals the parent-daughter relationships of the ions, confirming the pathways proposed earlier.

Conclusion

The mass spectrometric fragmentation of chlorofluoromethyl pyridazines is a predictable interplay between the inherent cleavage pathways of the pyridazine ring and the dominant influence of the halogenated substituent. Under high-energy Electron Ionization, expect to see significant fragmentation initiated by the loss of a chlorine radical and α-cleavage at the C-C bond connecting the substituent to the ring. The classic loss of N₂ from the pyridazine core remains a possibility but may be a minor pathway. For unambiguous molecular weight determination, soft ionization techniques like ESI or APCI are indispensable, providing a clean protonated molecule that can be subjected to controlled MS/MS fragmentation to confirm structural hypotheses. By employing the comparative workflows detailed in this guide, researchers can confidently elucidate the structures of these novel and important chemical entities.

References

  • ResearchGate. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • NIST. (n.d.). Pyridazine - Mass spectrum (electron ionization). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). A duality of mechanisms for the fragmentation of substituted benzyloxychlorocarbenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ionization Techniques. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Ionization Techniques In Mass Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • MOST Wiedzy. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.